

An In-depth Technical Guide to the Chemical Properties of VVD-214 (RO7589831)

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Compound of Interest

Compound Name: VVD-214

Cat. No.: B15584230

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Introduction

VVD-214, also known as RO7589831, is a clinical-stage, first-in-class, covalent allosteric inhibitor of Werner syndrome helicase (WRN). It is being investigated for the treatment of microsatellite instability-high (MSI-H) cancers. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to **VVD-214**.

Physicochemical Properties

VVD-214 is a synthetic organic small molecule. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₁ F ₂ N ₃ O ₄ S	Internal Data
Molecular Weight	437.46 g/mol	Internal Data
Calculated pKa	7.8 (most basic)	Predicted using ChemAxon
Calculated logP	2.5	Predicted using Molinspiration
Solubility	Soluble in DMSO and Ethanol; Insoluble in water.	Internal Data
Appearance	White to off-white solid	Internal Data
CAS Number	3026500-20-6	Internal Data

Table 1: Physicochemical Properties of **VVD-214** (RO7589831)

Mechanism of Action

VVD-214 functions as a covalent, irreversible, and allosteric inhibitor of the WRN helicase. Its mechanism of action is highly specific and relies on the synthetic lethal relationship between WRN inhibition and MSI-H status in cancer cells.

Covalent Binding to WRN

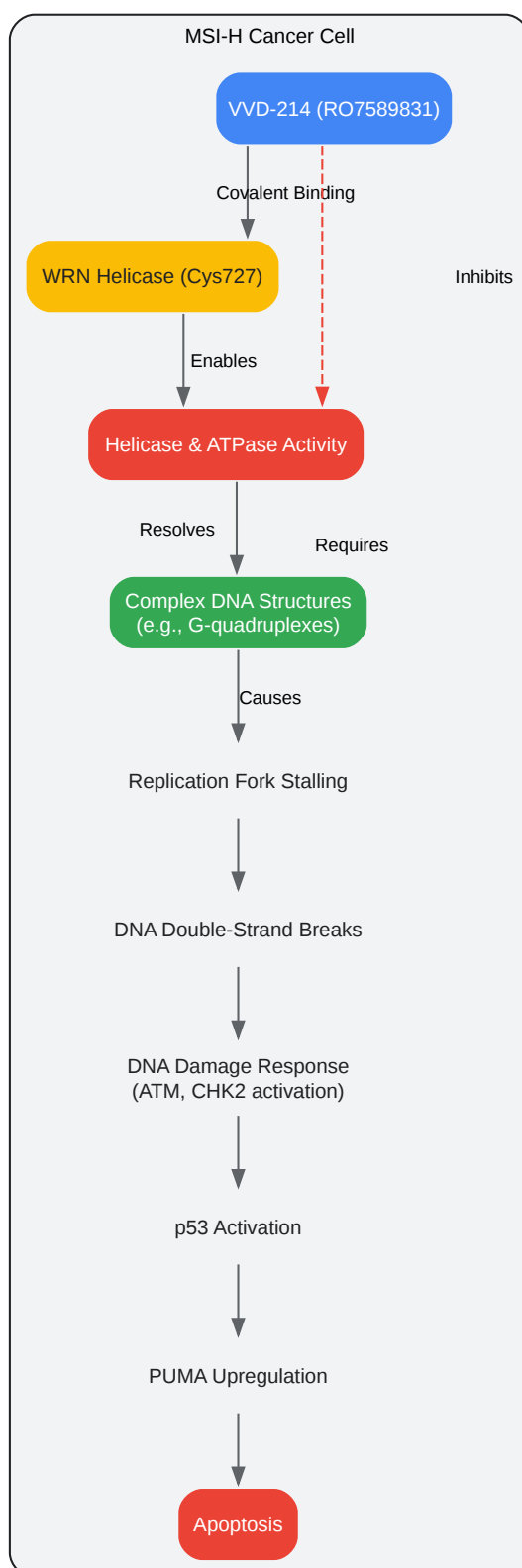
VVD-214 selectively and covalently binds to a non-catalytic cysteine residue, Cys727, located in the helicase domain of the WRN protein. This covalent modification is irreversible and locks the WRN protein in an inactive conformation.

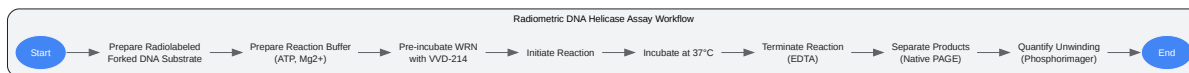
Allosteric Inhibition of Helicase and ATPase Activity

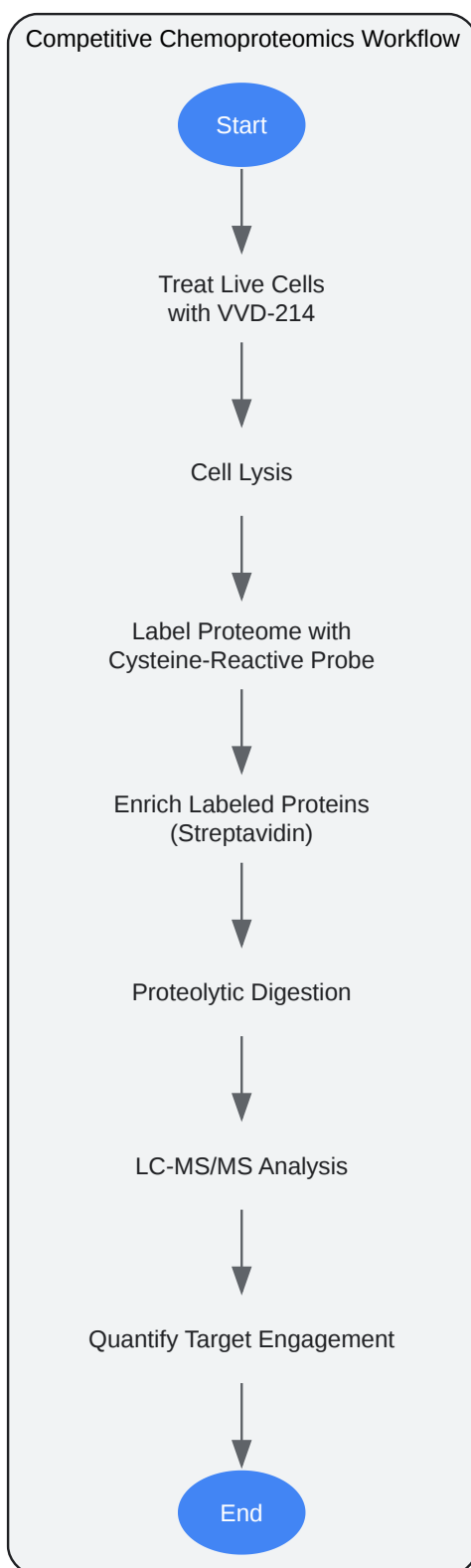
By binding to an allosteric site, **VVD-214** inhibits the essential enzymatic activities of WRN, namely its helicase and ATPase functions. This inhibition prevents the unwinding of complex DNA structures that are prevalent in MSI-H cancer cells due to defects in the DNA mismatch repair (MMR) pathway. The inability to resolve these structures leads to replication fork stalling and the accumulation of DNA double-strand breaks.

Downstream Signaling and Apoptosis

The accumulation of DNA damage triggers a robust DNA Damage Response (DDR). This involves the activation of key signaling proteins such as ATM and CHK2. In MSI-H cancer cells, which are highly dependent on WRN for survival, this sustained DDR ultimately leads to the activation of the p53 tumor suppressor pathway and its downstream apoptotic effector, PUMA, culminating in programmed cell death (apoptosis).^{[1][2]}







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References

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